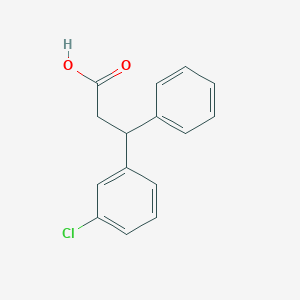

3-(3-Chlorophenyl)-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

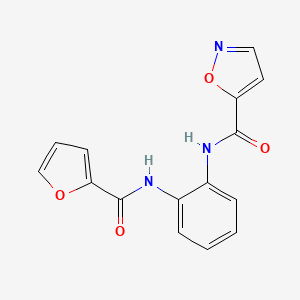

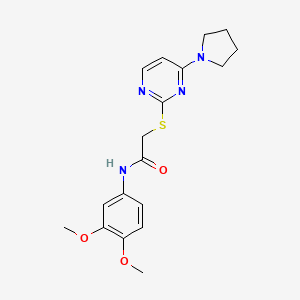

“3-(3-Chlorophenyl)-3-phenylpropanoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is also known by several synonyms such as 3-3-chlorophenyl propanoic acid, 3-3-chlorophenyl propionic acid, benzenepropanoic acid, 3-chloro, 3-chlorobenzenepropanoic acid, 3-3-chloro-phenyl-propionic acid, 3-chlorophenyl-3-propanoic acid, 3-chlorohydrocinnamic acid, acmc-1ch2q, benzenepropanoic acid,3-chloro, 3-3-chlorophenyl propanoicacid .

Molecular Structure Analysis

The molecular structure of “3-(3-Chlorophenyl)-3-phenylpropanoic acid” consists of a propanoic acid group attached to a phenyl group and a 3-chlorophenyl group . The presence of the chlorine atom on the phenyl ring can significantly affect the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The molecular weight of “3-(3-Chlorophenyl)-3-phenylpropanoic acid” is approximately 184.62 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Scientific Research Applications

GABAB Receptor Antagonist Synthesis :

- The compound 3-(3-Chlorophenyl)-3-phenylpropanoic acid has been explored for its potential as a GABAB receptor antagonist. It has been synthesized through various methods including radical additions to styrenes and sulfite opening of epoxides. These compounds are investigated for their antagonistic properties on GABA and baclofen at the GABAB receptor site (Abbenante & Prager, 1992).

Chemo-enzymatic Synthesis :

- The compound is identified as a potential progenitor for optically pure tomoxetine hydrochloride and fluoxetine hydrochloride, which are antidepressant drugs. Studies have been conducted on its chemical synthesis and the enzymatic preparation of its S-isomer using Porcine pancreas lipase as a biocatalyst (Zhao et al., 2014).

Molecular Structure Analysis :

- The molecular structure of derivatives of 3-(3-Chlorophenyl)-3-phenylpropanoic acid, such as 2-Benzamido-3-(p-chlorophenyl)propenoic Acid, has been analyzed to understand the stabilization by intermolecular hydrogen bonds. This analysis provides insights into the compound's chemical behavior and potential applications (Palmer, Richards, & Lisgarten, 1995).

Synthesis and Biological Activities :

- Derivatives of 3-(3-Chlorophenyl)-3-phenylpropanoic acid have been synthesized and evaluated for their anticancer, antitubercular, and antimicrobial activities. These studies contribute to the development of new therapeutic agents (Popat et al., 2004).

Photochemical Studies :

- Photochemistry of substituted esters of 3-(3-Chlorophenyl)-3-phenylpropanoic acid has been studied to understand the formation of radical pairs and ion pairs, which is significant for advancing knowledge in organic photochemistry (DeCosta & Pincock, 1993).

Biosynthesis Research :

- 3-Hydroxy-3-phenylpropanoic acid, a related compound, has been studied as an intermediate in the biosynthesis of benzoic acid and salicylic acid. This research contributes to understanding the metabolic pathways in plants (Jarvis, Schaaf, & Oldham, 2000).

C–H Bond Cross-Coupling :

- The compound has been used in meta-C–H arylation and methylation studies of phenolic derivatives, utilizing a U-shaped template. This research is important for developing new methods in organic synthesis (Wan, Dastbaravardeh, Li, & Yu, 2013).

properties

IUPAC Name |

3-(3-chlorophenyl)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c16-13-8-4-7-12(9-13)14(10-15(17)18)11-5-2-1-3-6-11/h1-9,14H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWFEBLGVWKAGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)-3-phenylpropanoic acid | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyclohex-1-en-1-ylethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2783559.png)

![N-(5-Chloro-2-methoxyphenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2783565.png)

![N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2783568.png)

![2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783572.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2783581.png)